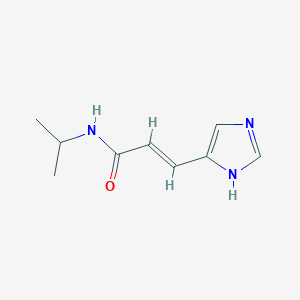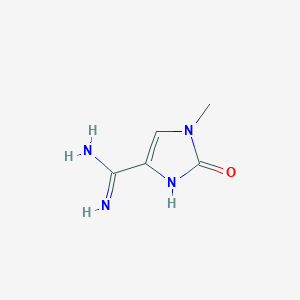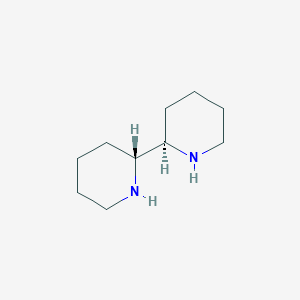
(2R,2'R)-2,2'-Bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,2’R)-2,2’-Bipiperidine is a chiral organic compound consisting of two piperidine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Reductive Coupling: : One common method for synthesizing (2R,2’R)-2,2’-Bipiperidine involves the reductive coupling of 2-piperidone using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions. The reaction typically proceeds at low temperatures to ensure the formation of the desired diastereomer.
-
Catalytic Hydrogenation: : Another method involves the catalytic hydrogenation of 2,2’-bipyridine using a suitable catalyst like palladium on carbon (Pd/C) under hydrogen gas. This method requires precise control of reaction conditions to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of (2R,2’R)-2,2’-Bipiperidine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : (2R,2’R)-2,2’-Bipiperidine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : The compound can be reduced to form different reduced derivatives using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
-
Substitution: : Nucleophilic substitution reactions can occur at the nitrogen atoms of the piperidine rings. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Various reduced forms of the bipiperidine structure.
Substitution: N-alkylated or N-acylated bipiperidine derivatives.
Scientific Research Applications
Chemistry
(2R,2’R)-2,2’-Bipiperidine is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, (2R,2’R)-2,2’-Bipiperidine is studied for its potential as a ligand in receptor binding studies. Its ability to interact with various biological targets makes it a useful tool in understanding receptor-ligand interactions.
Medicine
The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system. Its chiral nature allows for the exploration of enantioselective drug effects.
Industry
In the industrial sector, (2R,2’R)-2,2’-Bipiperidine is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (2R,2’R)-2,2’-Bipiperidine exerts its effects involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. The pathways involved often include modulation of neurotransmitter systems or inhibition of specific enzymatic activities.
Comparison with Similar Compounds
Similar Compounds
(2S,2’S)-2,2’-Bipiperidine: The enantiomer of (2R,2’R)-2,2’-Bipiperidine, which may exhibit different biological activities and binding affinities.
2,2’-Bipyridine: A structurally similar compound but with nitrogen atoms in a different configuration, commonly used as a ligand in coordination chemistry.
Piperidine: The parent compound, which lacks the bipiperidine structure but shares similar chemical properties.
Uniqueness
(2R,2’R)-2,2’-Bipiperidine is unique due to its chiral nature and the presence of two piperidine rings. This structure provides distinct stereochemical properties that are not present in its analogs, making it valuable in asymmetric synthesis and chiral drug development.
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(2R)-2-[(2R)-piperidin-2-yl]piperidine |
InChI |
InChI=1S/C10H20N2/c1-3-7-11-9(5-1)10-6-2-4-8-12-10/h9-12H,1-8H2/t9-,10-/m1/s1 |
InChI Key |
CLBJZAWCBRAMRZ-NXEZZACHSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)[C@H]2CCCCN2 |
Canonical SMILES |
C1CCNC(C1)C2CCCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


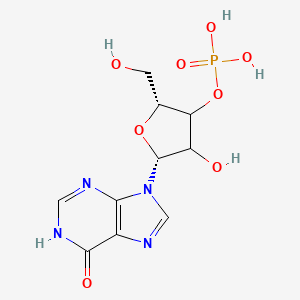
![5-Methoxy-2-methyl-7-(((1R,2S,4aR,8aS)-1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl)methyl)benzo[d]oxazol-6-ol](/img/structure/B12823961.png)
![5,6-Dimethyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12823969.png)
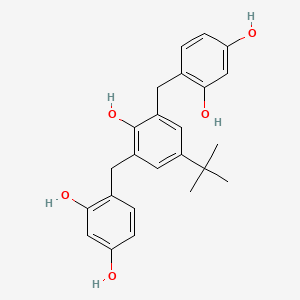
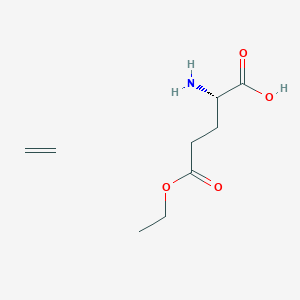
![2-(2,6-Dimethylphenyl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B12823979.png)

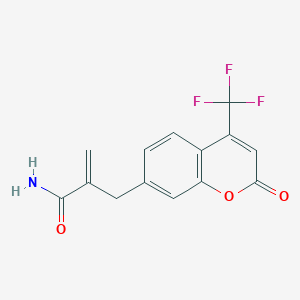
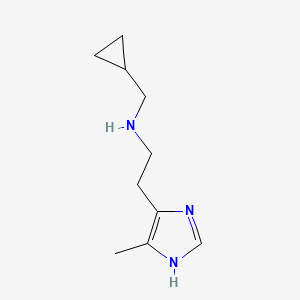
![5-Bromo-7-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B12824002.png)
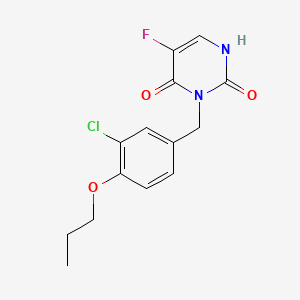
![4-[(2-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12824011.png)
